Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SD 2590 is an inhibitor of matrix metalloproteinase-2 (MMP-2), -3, -8, -9, and -13 (IC50s = <0.1, 28.7, 1.7, 0.18, and <0.1 nM, respectively). It is selective for these MMPs over MMP-1 and MMP-7 (IC50s = >10,000 and 7,000 nM, respectively). SD 2590 (10 mg/kg per day) inhibits dilation of the left ventricle in rats following myocardial infarction (MI) compared to MI vehicle control animals. SD-2590 HCl is an inhibitor of MMP-2,-3, -9, -8, 13, and -14.
TGF-β is a cell growth and differentiation factor that has roles in cancer, fibrosis, and numerous other pathologies. TGF-β signals through two receptor tyrosine kinases, TGF-βRI and TGF-βRII. SD 208 is a potent inhibitor of TGF-βRI kinase (EC50 = 48 nM) that has minimal or no effect at a variety of other tyrosine or serine/threonine kinases, including TGF-βRII kinase. It blocks both autocrine and paracrine TGF-β signaling in glioma cells, inhibiting TGF-β-induced migration and invasion without affecting viability or proliferation. SD 208 is orally bioavailable and prevents TGF-β-induced Smad phosphorylation in spleens and brains of mice. It improves survival in mice with xenografted glioma by heightening the immune response against tumor cells and reverses bronchial hyperresponsiveness to allergens in ovalbumin-exposed mice. SD 208 also suppresses TGF-β-induced differentiation of proliferating myofibroblasts and induces dedifferentiation in the absence of TGF-β.5,6 SD-208, also known as TGF-β RI Kinase Inhibitor V, is a novel protein kinase D inhibitor. SD-208 blocks prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest. SD-208 reduces the development and progression of melanoma bone metastases. SD-208 inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo.
JWH 018 is a synthetic cannabinoid (CB) which potently activates both the central CB1 and peripheral CB2 receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. Structurally, JWH 018 is an alkylindole joined to a naphthyl group by methanone. JWH 018 adamantyl carboxamide is a structural analog of JWH 018 where the naphthalenyl-methanone portion has been replaced by adamantyl carboxamide. While the physiological properties of this compound are not known, quinolones with adamantyl carboxamide moieties display high affinity for the CB2 receptor but greatly reduced affinity for the CB1 receptor. This product is intended for research and forensic applications. SDB-001 is discontinued (DEA controlled substance, Schedule I). SDB-001, also known as JWH-018, is a cannibimimetic. It is a CB (cannabinoid) receptor ligand that governs the cannabimimetic potency. Its role in binding CB receptors may be useful in therapeutic discovery for relief against MS, particularly when studying selective CB2 agonists.
Hydrogen sulfide (H2S) is a naturally occurring gasotransmitter with vasodilator and inflammatory modulating activity. Non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, diclofenac, and ibuprofen, are some of the most commonly used anti-inflammatory drugs available but exhibit significant side effects, particularly gastric damage, when used chronically. ATB-337 is a hybrid molecule of an H2S donor and the NSAID diclofenac. In rats, diclofenac at 10-50 µmol/kg caused significant gastrointestinal damage, whereas no damage was observed with ATB-337 treatment at the same dose. ATB-337 at 50 µmol/kg does not promote leukocyte adherence to vascular endothelium, an effect observed with diclofenac treatment alone. COX-1 and COX-2 were inhibited with similar efficacy by diclofenac and ABT-337. An increase in expression of the pro-inflammatory mediator TNF-α, as well as, the adhesion molecules ICAM-1 and LFA-1 were not observed in rats treated with 50 µmol/kg ABT-337, effects seen with equimolar doses of diclofenac. These results indicate that H2S-releasing derivatives of NSAIDs may prove to be more effective anti-inflammatory agents than traditional NSAIDs alone. S-Diclofenac is a non-steroidal anti-inflammatory drug (NSAID). S-diclofenac may protect against doxorubicin-induced cardiomyopathy by ameliorating cardiac gap junction remodeling.